molecular formula C20H21NO3S2 B2859768 (E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321343-40-0

(E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2859768
CAS RN: 2321343-40-0
M. Wt: 387.51
InChI Key: LIKBUTSOYLZTEA-ZHACJKMWSA-N
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Description

(E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H21NO3S2 and its molecular weight is 387.51. The purity is usually 95%.
BenchChem offers high-quality (E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Chemical Reactions

The compound and its derivatives have been studied in the context of chemical reactions such as the Rh(I)-catalyzed Pauson–Khand reaction. This reaction involves the formation of complex bicyclic structures and is a key process in synthetic organic chemistry, particularly in the synthesis of natural products and pharmaceuticals. The research demonstrates the compound's relevance in facilitating specific reaction pathways and product formations (Inagaki, Kawamura, & Mukai, 2007).

Medicinal Chemistry and Drug Development

The compound has been explored for its potential in medicinal chemistry. For instance, derivatives of this compound have been synthesized and evaluated for their affinity to muscarinic acetylcholinergic receptors (mAChR), indicating its potential use in the development of drugs targeting these receptors. This research provides valuable insights into the design of new ligands with potential therapeutic applications, particularly in neurology and cardiology (McPherson et al., 1995).

Antiviral Research

Compounds incorporating azabicyclo[3.2.1]octane scaffolds, similar to the one , have been studied for their potential as HIV entry inhibitors. These studies contribute to the ongoing search for novel antiviral agents, particularly in the context of HIV/AIDS treatment (Supuran, 2011).

Stereochemistry and Molecular Synthesis

The compound is of interest in the study of stereochemistry and regiochemistry in molecular synthesis. Research into 1,3-dipolar cycloadditions involving similar compounds highlights the importance of understanding stereochemical outcomes in chemical synthesis, which is crucial for the design of molecules with specific biological activities (Taniguchi, Ikeda, & Imoto, 1978).

Radiopharmaceuticals and Imaging

The derivatives of this compound have been synthesized and evaluated as potential radiopharmaceuticals. These studies are significant in the development of novel imaging agents for diagnosing and studying neurological and cardiac diseases, showcasing the compound's utility in medical imaging and diagnostic research (Rzeszotarski et al., 1984).

properties

IUPAC Name

(E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c22-20(11-10-17-5-4-12-25-17)21-15-8-9-16(21)14-19(13-15)26(23,24)18-6-2-1-3-7-18/h1-7,10-12,15-16,19H,8-9,13-14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKBUTSOYLZTEA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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